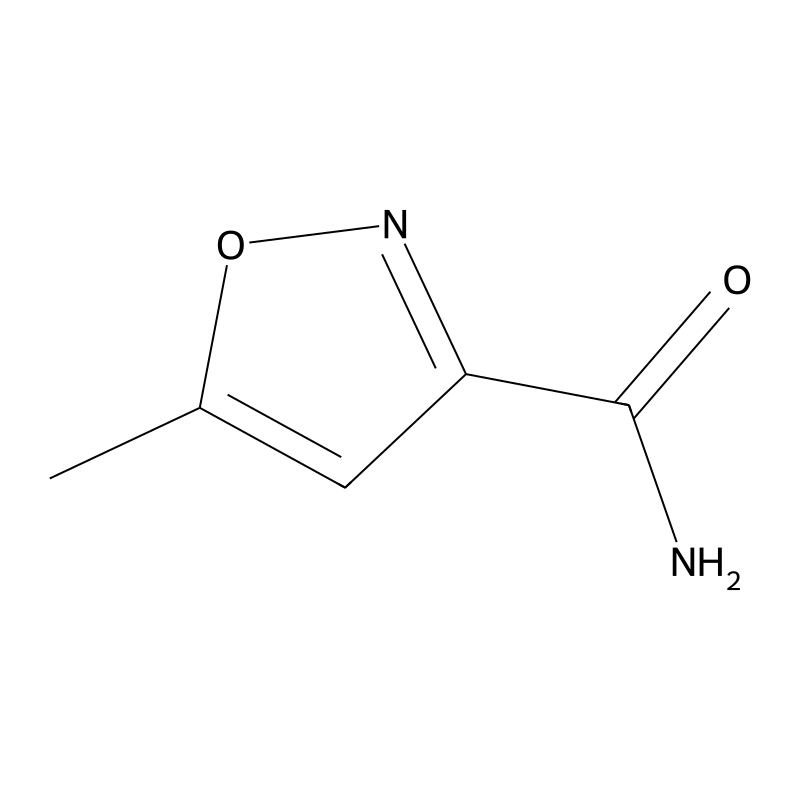

5-Methylisoxazole-3-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Drug Discovery

Specific Scientific Field: This application falls under the field of Drug Discovery .

Summary of the Application: 5-Methylisoxazole-3-carboxamide is a derivative of isoxazole and is used in the synthesis of these drugs .

Methods of Application or Experimental Procedures: The synthesis of isoxazoles, including 5-Methylisoxazole-3-carboxamide, often employs Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . Due to the disadvantages associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures, there is a growing interest in developing alternate metal-free synthetic routes .

Results or Outcomes: The development of metal-free synthetic routes for the synthesis of isoxazoles has significant biological interests .

Application as Antitubercular Agents

Specific Scientific Field: This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application: 5-Methylisoxazole-3-carboxamide derivatives have been synthesized and evaluated as potential antitubercular agents .

Methods of Application or Experimental Procedures: The 5-methylisoxazole-3-carboxamide derivatives were synthesized from 5-methylisoxazole-3-carbonyl chloride with various amines in a good yield . The synthesized compounds were characterized by IR, 1HNMR, 13CNMR, and EIMS studies .

Results or Outcomes: The synthesized 5-methylisoxazole-3-carboxamide derivatives showed promising antitubercular activity .

5-Methylisoxazole-3-carboxamide is a heterocyclic organic compound with the molecular formula C₅H₆N₂O₂ and a molecular weight of 126.11 g/mol. It features an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom, along with a carboxamide functional group. The compound is recognized for its potential biological activity and applications in medicinal chemistry.

- Nucleophilic substitutions: The nitrogen atom in the carboxamide can act as a nucleophile, allowing for reactions with electrophiles.

- Dehydration reactions: Under certain conditions, it can lose water to form an isoxazole derivative.

- Cyclization reactions: It can be involved in the formation of more complex heterocycles through cyclization with other reactants.

These reactions are often facilitated by catalysts or specific reaction conditions to enhance yield and selectivity.

Research indicates that 5-Methylisoxazole-3-carboxamide exhibits significant biological activity. It has been studied for its potential as an antitubercular agent, demonstrating efficacy against Mycobacterium tuberculosis. Additionally, derivatives of this compound have shown promise in various pharmacological activities, including anti-inflammatory and analgesic effects. The biological mechanisms often involve modulation of specific receptors or enzymes within biochemical pathways.

Several synthesis methods have been developed for 5-Methylisoxazole-3-carboxamide:

- One-pot synthesis: A method involving the reaction of aryl aldehydes with appropriate reagents to yield the desired isoxazole derivative efficiently .

- Palladium-catalyzed reactions: These methods utilize palladium catalysts to facilitate the formation of isoxazole derivatives from various substrates .

- Carbonyl chloride route: Synthesis can also be achieved through the reaction of 5-methylisoxazole-3-carbonyl chloride with amines to produce the corresponding carboxamide .

These methods highlight the versatility in synthesizing 5-Methylisoxazole-3-carboxamide and its derivatives.

5-Methylisoxazole-3-carboxamide has several applications:

- Pharmaceuticals: Its derivatives are explored in drug development, particularly as potential treatments for infectious diseases like tuberculosis.

- Biochemical research: The compound serves as a tool in studies related to enzyme inhibition and receptor interaction.

- Chemical synthesis: It acts as an intermediate in organic synthesis, contributing to the development of more complex molecules.

Interaction studies involving 5-Methylisoxazole-3-carboxamide focus on its binding affinity to various biological targets. These studies typically assess:

- Receptor binding: Evaluating how effectively the compound interacts with specific receptors involved in disease pathways.

- Enzyme inhibition: Investigating whether it inhibits key enzymes that play roles in metabolic processes or disease progression.

- Synergistic effects: Analyzing how it interacts with other compounds to enhance therapeutic efficacy.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.

5-Methylisoxazole-3-carboxamide shares structural similarities with several other compounds, particularly within the isoxazole family. Here are some notable comparisons:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 5-Phenylisoxazole-3-carboxamide | 0.80 | Contains a phenyl group which may enhance lipophilicity |

| N-Methyl-5-phenylisoxazole-3-carboxamide | 0.74 | Methyl substitution may affect solubility and activity |

| 3-Hydroxyisoxazole-5-carboxamide | 0.51 | Hydroxyl group introduces different reactivity |

| (5-Methylisoxazol-3-yl)methanamine hydrochloride | 0.83 | Amino group adds basicity and potential reactivity |

| 5-Methylisoxazole-3-carboxaldehyde | 0.87 | Aldehyde functionality may allow for different reactions |

These compounds highlight the unique attributes of 5-Methylisoxazole-3-carboxamide while also showcasing its potential versatility in various chemical contexts. The presence of different functional groups influences their biological activity and application potential significantly.

5-Methylisoxazole-3-carboxamide was first reported in the mid-20th century as part of broader investigations into isoxazole derivatives. Its initial synthesis involved cyclocondensation reactions between β-diketones and hydroxylamine derivatives, a method later optimized for industrial-scale production. A 1996 patent detailed an improved synthesis route using dimethyl oxalate and acetone as starting materials, followed by ring formation with hydroxylamine salts under alkaline conditions. The compound gained prominence in the 2000s when its coordination chemistry was explored, particularly in copper(II) complexes for catalytic applications.

Key milestones include:

- 2005: Structural characterization in PubChem (CID 76981).

- 2016: Demonstrated utility as a directing group in palladium-catalyzed γ-C(sp³)–H functionalization of amino acids.

- 2023: Identification as a lead scaffold for antitubercular agents through structure-activity relationship studies.

Position in Heterocyclic Chemistry

As a bicyclic system containing both oxygen (O) and nitrogen (N) atoms, 5-methylisoxazole-3-carboxamide exemplifies the electronic complexity of isoxazoles. The 1,2-oxazole core features:

- Aromaticity: Delocalized π-electrons across the O-N-C-C-O system.

- Dipole moment: 1.56 D at the N-O bond, enabling participation in dipolar cycloadditions.

- Tautomerism: Equilibrium between isoxazole and oxazole forms under photolytic conditions.

The carboxamide substituent at position 3 enhances hydrogen-bonding capacity (pKa ≈ 14.79), making it valuable in metal coordination and supramolecular assembly. Computational studies reveal a planar geometry with bond lengths of 1.36 Å (N-O) and 1.42 Å (C-N).

Isoxazole Scaffold Significance in Chemical Research

Isoxazoles occupy a privileged position in medicinal chemistry due to:

| Property | Impact on Drug Design | Example Therapeutics |

|---|---|---|

| Metabolic stability | Resistance to oxidative degradation | Valdecoxib (COX-2 inhibitor) |

| Bioisosterism | Mimics peptide bonds & aromatic rings | Leflunomide (immunosuppressant) |

| Synthetic versatility | Modular functionalization | Muscimol (GABA_A agonist) |

5-Methylisoxazole-3-carboxamide derivatives exhibit enhanced pharmacokinetic properties compared to parent isoxazoles, attributed to the carboxamide's role in improving water solubility (logP = 0.89). Recent studies highlight its utility in:

| Property | Value |

|---|---|

| Molecular Weight | 126.11 g/mol [1] |

| Exact Mass | 126.04 g/mol [1] |

| LogP | 0.08 [3] |

| Topological Polar Surface Area (TPSA) | 69.12 Ų [3] |

| Hydrogen Bond Acceptors | 3 [1] |

| Hydrogen Bond Donors | 1 [1] |

| Rotatable Bonds | 2 [1] |

The compound possesses a topological polar surface area (TPSA) of 69.12 Ų, which reflects the surface area occupied by polar atoms (primarily oxygen and nitrogen) in the molecule [3]. This moderate TPSA value influences the compound's ability to penetrate cellular membranes [3]. The molecule contains three hydrogen bond acceptors (the nitrogen atom in the isoxazole ring, the oxygen atom in the isoxazole ring, and the carbonyl oxygen in the carboxamide group) and one hydrogen bond donor (the -NH2 group of the carboxamide) [1].

5-Methylisoxazole-3-carboxamide is characterized by two rotatable bonds, which contribute to its conformational flexibility [1]. The compound typically exists as a colorless solid at room temperature, with physical properties similar to other isoxazole derivatives [13] [15].

Crystallographic Characteristics

The crystallographic characteristics of 5-Methylisoxazole-3-carboxamide have been determined through X-ray diffraction studies, revealing important structural details about its solid-state arrangement [4] [14]. The compound crystallizes in the triclinic crystal system with the space group P1, indicating low symmetry in its crystal lattice [4] [14].

The unit cell parameters of 5-Methylisoxazole-3-carboxamide crystals include dimensions of a = 4.9125(10) Å, b = 5.6909(11) Å, and c = 10.464(2) Å [4] [14]. The angles between these axes are α = 82.21(3)°, β = 79.72(3)°, and γ = 78.96(3)°, confirming the triclinic nature of the crystal system [4]. The unit cell volume is calculated to be 280.96(10) ų, with Z = 2, indicating that each unit cell contains two molecules of the compound [4] [14].

Table 2: Crystallographic Parameters of 5-Methylisoxazole-3-carboxamide

| Parameter | Value |

|---|---|

| Crystal System | Triclinic [4] |

| Space Group | P1 [4] |

| a (Å) | 4.9125(10) [4] |

| b (Å) | 5.6909(11) [4] |

| c (Å) | 10.464(2) [4] |

| α (°) | 82.21(3) [4] |

| β (°) | 79.72(3) [4] |

| γ (°) | 78.96(3) [4] |

| Volume (ų) | 280.96(10) [4] |

| Z | 2 [4] |

In the crystal structure, all non-hydrogen atoms of 5-Methylisoxazole-3-carboxamide lie approximately in one plane, with the carboxyl oxygen atoms deviating only slightly (by 0.013(2) and -0.075(2) Å) from the isoxazole ring plane [4] [14]. This planarity is significant for understanding the compound's electronic properties and potential for intermolecular interactions [4].

The crystal packing reveals that molecules form inversion dimers linked by pairs of O—H⋯O hydrogen bonds [4] [14]. These dimers further stack via π–π interactions with a centroid-to-centroid distance of 3.234(2) Å, creating an extended network structure in the solid state [4]. This arrangement contributes to the stability of the crystal and influences the compound's physical properties, such as melting point and solubility [4] [14].

Electronic Properties

The electronic properties of 5-Methylisoxazole-3-carboxamide are largely determined by the electronic distribution within the isoxazole ring and the influence of the substituent groups [13] [15]. The isoxazole core is classified as a π-excessive heterocycle, meaning it has a higher electron density than benzene due to the presence of the electronegative oxygen and nitrogen atoms [13] [15].

The electronic structure of the isoxazole ring in 5-Methylisoxazole-3-carboxamide is characterized by a unique distribution of electron density [13]. The nitrogen atom in the ring exhibits electron-withdrawing properties typical of pyridine-type nitrogen, while the oxygen atom demonstrates electron-donating characteristics [15]. This electronic dichotomy creates an asymmetric distribution of electron density across the ring system [13] [15].

The formal charge distribution in 5-Methylisoxazole-3-carboxamide shows a neutral overall molecule with localized partial charges on the heteroatoms [13]. The nitrogen and oxygen atoms in the isoxazole ring bear partial negative charges due to their electronegativity, while the carbon atoms connected to these heteroatoms carry partial positive charges [13] [15].

The electronic configuration of the isoxazole ring influences the reactivity patterns of 5-Methylisoxazole-3-carboxamide [15]. The electron-rich nature of the ring makes it susceptible to electrophilic substitution reactions, although these occur more readily than in pyridine due to the electron-donating effect of the oxygen atom [15]. The carboxamide group at position 3 further modifies the electronic distribution by withdrawing electron density from the ring through resonance effects [7] [16].

The compound exhibits a dipole moment similar to other isoxazole derivatives (approximately 3.3 D in benzene), reflecting the asymmetric distribution of electron density within the molecule [15]. This polarity influences the compound's interactions with solvents and potential binding to target molecules [13] [15].

Conformational Analysis

Conformational analysis of 5-Methylisoxazole-3-carboxamide reveals important insights into its three-dimensional structure and dynamic behavior [8] [11]. The molecule possesses limited conformational flexibility due to the rigid nature of the isoxazole ring, which maintains a planar geometry enforced by its aromatic character [8]. However, the methyl group at position 5 and the carboxamide group at position 3 can adopt different orientations relative to the ring plane [8] [11].

The methyl group at position 5 typically adopts a conformation where the hydrogen atoms are positioned to minimize steric interactions with neighboring atoms [8]. Rotation around the C-CH3 bond generates different rotamers, although the energy barriers between these conformations are relatively low [8] [11].

The carboxamide group at position 3 exhibits more significant conformational variability [8]. The carbonyl (C=O) portion of this group tends to remain coplanar with the isoxazole ring to maximize conjugation between the π-systems [8]. However, the amino (-NH2) portion can rotate around the C-N bond, generating different conformers [8] [11].

Computational studies using density functional theory (DFT) methods have identified several stable conformers of 5-Methylisoxazole-3-carboxamide that differ primarily in the orientation of the carboxamide group [11]. These conformers are separated by energy barriers that allow for interconversion at room temperature, contributing to the compound's dynamic behavior in solution [8] [11].

The conformational preferences of 5-Methylisoxazole-3-carboxamide are influenced by environmental factors such as solvent polarity and temperature [8]. In polar solvents, conformations that maximize the exposure of the polar carboxamide group to the solvent are favored [8] [11]. Intramolecular hydrogen bonding can also stabilize certain conformations, particularly those that allow interaction between the carboxamide group and the nitrogen or oxygen atoms of the isoxazole ring [8].

Tautomerism and Resonance Structures

5-Methylisoxazole-3-carboxamide exhibits tautomerism, a phenomenon involving the migration of hydrogen atoms and the redistribution of double bonds within the molecule [9] [12]. The primary tautomeric forms include the standard isoxazole form (most stable under normal conditions), an oxazole tautomer resulting from proton migration, and potentially an open-chain tautomer that is rarely observed due to its higher energy state [9] [12].

The standard isoxazole tautomer (Form A) is characterized by the intact isoxazole ring with the oxygen and nitrogen atoms in adjacent positions [9]. This form predominates under standard conditions due to its greater stability, which arises from the aromatic character of the isoxazole ring and the favorable electronic distribution [9] [12].

The oxazole tautomer (Form B) results from the migration of a proton, leading to a rearrangement of double bonds within the heterocyclic ring [9]. This tautomeric form is less stable than the standard isoxazole form but may be present in small amounts under certain conditions, particularly in polar solvents that can stabilize the altered charge distribution [9] [12].

The open-chain tautomer (Form C) represents a ring-opened form that exists in equilibrium with the cyclic forms [9]. This tautomer is the least stable and is rarely observed except under specific conditions that favor ring opening, such as high temperatures or certain catalytic environments [9] [12].

In addition to tautomerism, 5-Methylisoxazole-3-carboxamide displays several important resonance structures that contribute to its overall electronic character [13] [17]. The primary resonance forms involve the delocalization of electrons within the isoxazole ring, creating a hybrid structure that distributes the π-electrons across the ring system [13]. This electron delocalization contributes to the aromatic stability of the compound [13] [17].

The carboxamide group at position 3 also participates in resonance, with electron density shifting between the carbonyl oxygen and the nitrogen of the amide group [17]. This resonance effect influences the electronic distribution in the adjacent isoxazole ring and affects the compound's overall reactivity patterns [13] [17].